molecular formula C20H18ClF3IN3OS B12487149 2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12487149
M. Wt: 567.8 g/mol
InChI Key: SDYNJNWKJGBCSJ-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including chloro, iodo, piperidinyl, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the core benzamide structure, followed by the introduction of the chloro and iodo substituents through halogenation reactions. The piperidinyl and trifluoromethyl groups are then introduced via nucleophilic substitution and electrophilic aromatic substitution reactions, respectively. The final step involves the formation of the carbamothioyl linkage through a thiourea-based reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium iodide and potassium carbonate are used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for versatile interactions with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-iodo-N-{[2-(morpholin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
  • 2-chloro-5-iodo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Uniqueness

Compared to similar compounds, 2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide exhibits unique chemical properties due to the presence of the piperidinyl group, which may enhance its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C20H18ClF3IN3OS

Molecular Weight

567.8 g/mol

IUPAC Name

2-chloro-5-iodo-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H18ClF3IN3OS/c21-15-6-5-13(25)11-14(15)18(29)27-19(30)26-16-10-12(20(22,23)24)4-7-17(16)28-8-2-1-3-9-28/h4-7,10-11H,1-3,8-9H2,(H2,26,27,29,30)

InChI Key

SDYNJNWKJGBCSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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